molecular formula C16H17N3O3S B6134489 N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B6134489
M. Wt: 331.4 g/mol
InChI Key: WKTTYLLRJRFFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. It is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor. The purpose of

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of immune response and inflammation. By inhibiting these kinases, N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has the potential to modulate immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of several kinases, including BTK, ITK, and JAK3. In vivo studies have shown that this compound has the potential to modulate immune response and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide in lab experiments is its potential to modulate immune response and inflammation. This makes it a potentially valuable tool for studying these processes in vitro and in vivo. One limitation of using this compound in lab experiments is its specificity for certain kinases, which may limit its usefulness in certain contexts.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide. One direction is the further investigation of its potential as a tool for studying immune response and inflammation. Another direction is the investigation of its potential as a therapeutic agent for the treatment of diseases involving immune response and inflammation. Additionally, further studies are needed to determine the specificity of this compound for certain kinases and its potential for off-target effects.

Synthesis Methods

The synthesis method for N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide involves several steps. The first step involves the reaction of 4-acetylphenylboronic acid with 2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetic acid to form an intermediate product. This intermediate product is then reacted with an appropriate coupling agent, such as EDCI or HATU, to form the final product.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide has been studied for its potential use in scientific research in a variety of fields, including cancer research, immunology, and inflammation. It has been shown to inhibit several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune response and inflammation.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-10(2)17-16(19-15(9)22)23-8-14(21)18-13-6-4-12(5-7-13)11(3)20/h4-7H,8H2,1-3H3,(H,18,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTTYLLRJRFFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

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